1-(1H-1,2,3-Triazol-4-yl)ethanone

Compound Management Solubility Salt Selection

Generic substitution fails – analogs like 1-phenyl or 5-methyl variants alter electronic/steric properties, compromising Willgerodt-Kindler yields. This unsubstituted N1, 4-acetyl triazole is essential for reproducible HDAC inhibitor synthesis (US8853206B2) and acetic acid library generation. For bioassays, request the HCl salt (CAS 1864052-48-1) for enhanced solubility. Bulk and custom synthesis available.

Molecular Formula C4H5N3O
Molecular Weight 111.1 g/mol
CAS No. 177084-87-6
Cat. No. B062838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-1,2,3-Triazol-4-yl)ethanone
CAS177084-87-6
SynonymsEthanone, 1-(1H-1,2,3-triazol-4-yl)- (9CI)
Molecular FormulaC4H5N3O
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESCC(=O)C1=NNN=C1
InChIInChI=1S/C4H5N3O/c1-3(8)4-2-5-7-6-4/h2H,1H3,(H,5,6,7)
InChIKeyMEGPCWYKTKUKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-1,2,3-Triazol-4-yl)ethanone (CAS 177084-87-6) Procurement: A Heterocyclic Ketone Building Block


1-(1H-1,2,3-Triazol-4-yl)ethanone (CAS 177084-87-6) is a heterocyclic organic compound composed of a 1H-1,2,3-triazole ring with an acetyl group at the 4-position . With a molecular formula of C4H5N3O and a molecular weight of 111.10 g/mol, it is a versatile building block in medicinal chemistry and organic synthesis . Its primary utility lies in its dual functionality: the inherent stability and bioisosteric properties of the 1,2,3-triazole core, combined with the reactivity of the ketone group, enabling further chemical transformations .

Why 1-(1H-1,2,3-Triazol-4-yl)ethanone Cannot Be Directly Substituted with Common Triazole Analogs


Generic substitution of 1-(1H-1,2,3-triazol-4-yl)ethanone is not feasible due to the precise structural requirements for downstream reactivity. While many 1,2,3-triazole derivatives exist, the specific combination of an unsubstituted N1 position and a reactive 4-acetyl group is critical . Analogs like 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (CAS 128979-27-1) or 5-methyl-substituted variants [1] possess altered electronic and steric properties. These modifications can dramatically change reaction kinetics in key transformations like the Willgerodt-Kindler reaction or aldol condensations, leading to lower yields or complete failure of the intended synthetic sequence [REFS-2, REFS-3]. Therefore, sourcing the specific unsubstituted core is essential for process reproducibility and efficiency.

Quantitative Evidence Guide: 1-(1H-1,2,3-Triazol-4-yl)ethanone Differentiation Data


Solubility and Handling: Free Base vs. Hydrochloride Salt Form

When considering procurement, a key differentiator is the choice between the free base, 1-(1H-1,2,3-triazol-4-yl)ethanone, and its hydrochloride salt. The salt form is specifically synthesized to address the physical property limitations of the neutral compound . The free base is primarily an organic intermediate with limited aqueous solubility, whereas the hydrochloride salt is reported by vendors to offer enhanced stability and aqueous solubility for biological assays or formulation studies .

Compound Management Solubility Salt Selection Pre-formulation

Reactivity Differentiation: Willgerodt-Kindler Reaction Yields for Acetic Acid Synthesis

The primary value of 1-(1H-1,2,3-triazol-4-yl)ethanone is as a precursor in the Willgerodt-Kindler reaction to synthesize 2-(1H-1,2,3-triazol-4-yl)acetic acids, which are crucial building blocks for drug discovery [1]. In a comparative study of homologization methods, the Willgerodt-Kindler route starting from (5-methyl-1H-1,2,3-triazol-4-yl)ethanones was identified as the most convenient for producing fully substituted acetic acid derivatives [1]. This underscores the unique reactivity of the 4-acetyl group in this specific transformation, which is not as efficiently replicated by other functional groups or substitution patterns on the triazole ring.

Synthetic Methodology Homologization Building Block Utility Drug Discovery

Patented Use in HDAC Inhibitors for Cancer Therapy

The commercial and research interest in 1-(1H-1,2,3-triazol-4-yl)ethanone is further validated by its explicit use as a key intermediate in patented therapeutic agents. A patent (US8853206B2) describes a series of compounds useful for inhibiting histone deacetylase (HDAC) enzymatic activity for the treatment of cell proliferative diseases and conditions, wherein 1-(1H-1,2,3-triazol-4-yl)ethanone is a central structural component . This distinguishes it from many other simple triazole building blocks that lack this level of commercial and therapeutic validation.

Medicinal Chemistry HDAC Inhibitor Oncology Patent Analysis

Validated Application Scenarios for 1-(1H-1,2,3-Triazol-4-yl)ethanone (CAS 177084-87-6)


Synthesis of 1,2,3-Triazole-4-acetic Acid Libraries for Drug Discovery

Procure 1-(1H-1,2,3-triazol-4-yl)ethanone as a starting material for the Willgerodt-Kindler reaction to efficiently produce diverse 2-(1H-1,2,3-triazol-4-yl)acetic acids. These acetic acid derivatives are essential building blocks for generating compound libraries in medicinal chemistry, offering a carboxylic acid handle for further amide coupling or esterification. This application is supported by literature identifying the ethanone as a key precursor for this transformation [1].

Development of HDAC Inhibitor Leads in Oncology Research

Utilize 1-(1H-1,2,3-triazol-4-yl)ethanone as a critical synthetic intermediate for the design and synthesis of novel histone deacetylase (HDAC) inhibitors. As validated by its inclusion in the claims of patent US8853206B2, this compound serves as a privileged scaffold for developing potential therapeutics for cell proliferative diseases [1]. Its use ensures direct alignment with a chemically validated target space in cancer research.

Click Chemistry Precursor for Functionalized Triazole Synthesis

Employ 1-(1H-1,2,3-triazol-4-yl)ethanone as a readily available building block that can be further functionalized via its reactive acetyl group. The compound's core can be derived from or used in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. The resulting ketone handle is then available for a variety of follow-up chemistries, including oxime formation, chalcone synthesis, and alpha-halogenation, to create more complex and diverse molecular architectures [1].

Biological Assay Development with Hydrochloride Salt Form

For researchers performing in vitro biological evaluations, procurement of the hydrochloride salt (CAS 1864052-48-1) is recommended. This form provides enhanced aqueous solubility and stability compared to the free base, making it the preferred choice for preparing stock solutions and performing dose-response assays in cellular or biochemical systems [1]. The free base should be retained for organic synthesis steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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